Kinase Inhibition Potency: Dual c-Met/ALK Activity at the Patent-Class Level
According to the patent disclosure, pyridazine carboxamide derivatives of this structural class potently inhibit c-Met and ALK kinases with IC50 values below 100 nM [1]. For procurement context, the established dual c-Met/ALK clinical inhibitor crizotinib exhibits IC50 values of approximately 8–11 nM against c-Met and 20–24 nM against ALK in cell-free assays . This places the pyridazine class within a therapeutically relevant potency range, though with a differentiated chemotype that may address resistance mutations distinct from those targeted by crizotinib. It is critical to note that this IC50 <100 nM claim is a class-level assertion from the patent and not a measured value for the specific CAS 942009-64-5 compound [1].
| Evidence Dimension | c-Met and ALK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 <100 nM for c-Met and ALK (class-level claim from patent [1]) |
| Comparator Or Baseline | Crizotinib: c-Met IC50 ~8–11 nM; ALK IC50 ~20–24 nM |
| Quantified Difference | Target compound class is less potent than crizotinib by approximately 5–12 fold (based on upper-bound comparison), but provides a chemically distinct scaffold |
| Conditions | Cell-free kinase inhibition assays (exact assay conditions not specified in patent for this specific compound) |
Why This Matters
For programs seeking dual c-Met/ALK inhibitors with a novel pyridazine chemotype to circumvent existing intellectual property or resistance liabilities, this compound class offers a structurally differentiated alternative, though specific potency for the exact CAS number remains to be experimentally confirmed.
- [1] US Patent Application US20130190298. 'Substituted pyridazine carboxamide compounds.' Filed October 7, 2011, and published July 25, 2013. (See paragraph [0016].) View Source
